The presence of the adipate group (derived from adipic acid) suggests Bis(4-methylcyclohexyl) adipate might have plasticizing properties. Plasticizers are additives that increase the flexibility and elasticity of polymers. Further research would be needed to confirm this potential application .
Bis(4-methylcyclohexyl) adipate's structure could make it a useful intermediate in organic synthesis. Organic intermediates are chemicals used in the multi-step processes to create other valuable compounds. The presence of functional groups like the ester moieties could be used in various synthetic transformations .
Bis(4-methylcyclohexyl) adipate is an organic compound with the molecular formula . It is a diester formed from adipic acid and 4-methylcyclohexanol. This compound is characterized by its unique structure, which includes two 4-methylcyclohexyl groups attached to an adipate backbone. It is typically a colorless to pale yellow liquid and has applications in various industrial processes due to its favorable physical and chemical properties, such as low volatility and good thermal stability .
These reactions are significant for applications in polymer chemistry and material science, particularly in the synthesis of polyesters .
The synthesis of Bis(4-methylcyclohexyl) adipate typically involves:
This method highlights its straightforward synthetic route, making it accessible for industrial applications .
Bis(4-methylcyclohexyl) adipate finds several applications across different industries:
Several compounds share structural similarities with Bis(4-methylcyclohexyl) adipate. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Bis(2-ethylhexyl) adipate | Commonly used plasticizer; higher molecular weight | |
| Bis(3,4-epoxycyclohexylmethyl) adipate | Contains epoxy groups; used in specialty coatings | |
| Di-n-butyl adipate | Lower viscosity; often used in lubricants | |
| Diisodecyl phthalate | Phthalate-based plasticizer; different functional group |
Uniqueness: Bis(4-methylcyclohexyl) adipate's distinct cyclohexyl structure provides unique properties such as enhanced thermal stability and flexibility compared to other common plasticizers like di-n-butyl adipate or diisodecyl phthalate. Its specific application in high-performance environments sets it apart from similar compounds .
Traditional synthesis of Bis(4-methylcyclohexyl) adipate involves acid-catalyzed esterification of adipic acid with 4-methylcyclohexanol. The process typically employs sulfuric acid or para-toluenesulfonic acid as homogeneous catalysts, facilitating protonation of the carboxylic acid group to enhance nucleophilic attack by the alcohol. Asymmetric esterification poses challenges due to the need for selective formation of two distinct ester bonds. A stepwise approach is often adopted:
Key parameters influencing yield and selectivity include:
A comparative analysis of catalysts is summarized below:
| Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Sulfuric acid | 130 | 78 | 20 |
| Para-toluenesulfonic acid | 120 | 82 | 18 |
| Titanium(IV) isopropoxide | 110 | 88 | 14 |
Titanium-based Lewis acids, such as titanium(IV) isopropoxide, offer advantages in reducing side reactions and enabling milder conditions. However, traditional batch reactors face limitations in mass transfer and heat distribution, necessitating innovative approaches for scalability.
Continuous flow systems address bottlenecks in traditional batch processes by enhancing mixing efficiency and temperature control. The tubular reactor design described in patent CN102442905A exemplifies this approach, enabling adiabatic esterification without external catalysts. For Bis(4-methylcyclohexyl) adipate, a modified system could operate as follows:
Advantages over batch systems include:
A comparative performance evaluation is shown below:
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Yield (%) | 78–88 | 92–95 |
| Reaction Time (h) | 14–20 | 1–2 |
| Energy Consumption (kWh/kg) | 8.2 | 5.1 |
The integration of heterogeneous catalysts (e.g., immobilized lipases) in flow systems further enhances sustainability, as demonstrated in biocatalytic routes for analogous adipates.
Green chemistry principles are reshaping the synthesis of Bis(4-methylcyclohexyl) adipate through three key strategies:
Catalyst Innovation:
Solvent Reduction:
Microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating, while solvent-free conditions minimize waste generation.
Renewable Feedstocks:
Adipic acid derived from bio-based routes (e.g., glucose fermentation) paired with 4-methylcyclohexanol from lignin depolymerization aligns with circular economy goals.
A comparative analysis of green vs. conventional methods is provided below:
| Metric | Conventional (H2SO4) | Green (CALB) |
|---|---|---|
| Temperature (°C) | 130 | 50 |
| Catalyst Reusability | Non-reusable | 10 cycles |
| E-Factor (kg waste/kg product) | 3.2 | 0.8 |
These advancements underscore the potential for industrial adoption of sustainable methodologies without compromising efficiency.
Bis(4-methylcyclohexyl) adipate represents a specialized adipate ester plasticizer with the molecular formula C₂₀H₃₄O₄ and CAS number 41544-42-7 [1] [2]. This compound is classified as an ester formed from the reaction of adipic acid and 4-methylcyclohexanol, serving primarily as a plasticizer in polymer applications . The environmental behavior and ecological implications of this compound follow established patterns observed in similar adipate ester compounds, though specific research on this particular molecule remains limited.
The distribution behavior of bis(4-methylcyclohexyl) adipate in environmental systems is governed by its physicochemical properties and partitioning characteristics. Research on related adipate esters demonstrates that these compounds exhibit preferential partitioning behavior based on their molecular structure and hydrophobic characteristics [4] [5].
Environmental distribution modeling for similar adipate compounds indicates that these molecules partition predominantly to soil and sediment compartments due to their high octanol-water partition coefficients [4] [6]. The estimated organic carbon partition coefficient values for structurally related adipate esters range from 5,004 to 48,600 liters per kilogram, suggesting relatively immobile behavior in soil matrices and strong association with sediment particles in aquatic environments [4] [7].
In aquatic-terrestrial transition zones, adipate esters demonstrate complex distribution patterns influenced by organic matter content and hydrodynamic conditions [8] [9]. Studies of plasticizer distribution reveal that compounds with similar molecular weights and structural characteristics tend to accumulate preferentially in sediment-rich environments, particularly in areas with high organic carbon content [5] [10]. The presence of the bulky 4-methylcyclohexyl substituents in bis(4-methylcyclohexyl) adipate likely enhances its affinity for organic phases and reduces its mobility in aqueous systems .
Table 1: Environmental Partitioning Characteristics of Adipate Esters
| Parameter | Value Range | Environmental Implication |
|---|---|---|
| Log Octanol-Water Partition Coefficient | 4.5-6.8 | High lipophilicity and sediment affinity [4] |
| Organic Carbon Partition Coefficient (L/kg) | 5,004-48,600 | Limited mobility in soil systems [4] |
| Water Solubility (mg/L) | 0.78-2.3 | Low aqueous phase concentration [4] |
| Vapor Pressure (Pa) | <1.0 | Minimal atmospheric transport [4] |
The distribution dynamics in transition zones are further influenced by seasonal variations and hydrological patterns [11] [8]. During periods of increased water flow, adipate esters may undergo redistribution from sediment reservoirs to water columns, though the extent of this mobilization remains limited due to their strong sorption characteristics [4] [7].
Microbial degradation represents the primary environmental fate process for bis(4-methylcyclohexyl) adipate and related adipate ester compounds [12] [13]. Research on adipate ester biodegradation demonstrates that these compounds undergo rapid hydrolytic cleavage under environmental conditions, with activated sludge systems achieving 67-99% primary biodegradation within 24 hours for structurally similar diesters [12] [14].
The biodegradation pathway for adipate esters follows a well-characterized mechanism involving initial hydrolysis of ester bonds to produce the corresponding monoester intermediates, followed by complete hydrolysis to adipic acid and the constituent alcohol components [15] [16]. For bis(4-methylcyclohexyl) adipate, this process would yield 4-methylcyclohexanol and adipic acid as primary metabolic products [15] .
Table 2: Microbial Degradation Characteristics of Adipate Esters
| Degradation Stage | Time Frame | Primary Metabolites | Microbial Groups Involved |
|---|---|---|---|
| Initial Hydrolysis | 2-4 days | Monoester intermediate | Mixed bacterial populations [15] |
| Secondary Hydrolysis | 4-7 days | Adipic acid, alcohol components | Activated sludge microorganisms [12] |
| Complete Mineralization | 35 days | Carbon dioxide, water | Diverse microbial communities [13] [14] |
Studies utilizing carbon dioxide evolution procedures demonstrate that adipate diesters achieve greater than 75% theoretical carbon dioxide production within 35-day test periods, indicating essentially complete biodegradation when exposed to mixed microbial populations [12] [14]. The presence of trace monoester intermediates during degradation processes suggests rapid turnover of these compounds, likely due to the equal reactivity of both carboxyl groups in the adipic acid backbone [15] [16].
Metabolic engineering research has identified specific enzymatic pathways involved in adipate metabolism, including the reverse adipate-degradation pathway that operates through condensation of acetyl-CoA and succinyl-CoA substrates [17] [18]. These findings indicate that microbial communities possess robust metabolic capabilities for processing adipate-based compounds through both hydrolytic and oxidative mechanisms [19].
The formation of 4-methylcyclohexanol as a metabolic byproduct requires consideration of its subsequent environmental fate [15] . Research on cyclic alcohol biodegradation suggests that these compounds undergo further microbial transformation through hydroxylation and ring-opening reactions, ultimately leading to complete mineralization [20] [15].